(+)-Cyclazocine - 7313-87-3

(+)-Cyclazocine

Catalog Number: EVT-382569
CAS Number: 7313-87-3
Molecular Formula: C18H25NO
Molecular Weight: 271.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-Cyclazocine is a synthetic benzomorphan derivative classified as a sigma receptor ligand and an opioid antagonist. [, , ] It is a stereoisomer of (-)-Cyclazocine and has played a significant role in research focused on characterizing the sigma receptor and its associated pharmacology. [, , , , ] (+)-Cyclazocine exhibits high affinity for the sigma receptor and has been used in studies exploring the receptor’s role in a variety of physiological and behavioral processes. [, , , , , ] Its use in research has provided valuable insights into the structure-activity relationships of sigma ligands and their potential therapeutic applications. []

Molecular Structure Analysis

The molecular structure of (+)-Cyclazocine is characterized by a benzomorphan skeleton, which consists of a fused benzene and piperidine ring system. [, ] It features a cyclopropylmethyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 2' position of the benzomorphan nucleus. [, ] The (+)- enantiomer exhibits distinct binding properties compared to its (-) counterpart. []

Mechanism of Action

(+)-Cyclazocine exerts its effects primarily through its interaction with the sigma receptor. [, , ] Its binding to this receptor modulates the activity of various neurotransmitter systems, including the glutamatergic and dopaminergic systems. [, ] (+)-Cyclazocine's antagonistic properties at opioid receptors, particularly the mu receptor, contribute to its distinct pharmacological profile. [, , , ]

Applications
  • Characterizing Sigma Receptor Pharmacology: (+)-Cyclazocine has been instrumental in elucidating the pharmacological properties of the sigma receptor, serving as a prototypical ligand for binding studies and functional assays. [, , , , , , , ] It has helped researchers understand the structure-activity relationships of sigma ligands, paving the way for the development of more selective and potent compounds. []
  • Investigating Sigma Receptor Function: (+)-Cyclazocine has been used to explore the physiological roles of the sigma receptor in various processes, including neuroprotection, thermoregulation, and modulation of the hypothalamic-pituitary-adrenal (HPA) axis. [, , , , ] Its use in these studies has provided valuable insights into the potential therapeutic applications of sigma receptor ligands.
  • Drug Discrimination Studies: (+)-Cyclazocine has served as a valuable tool in drug discrimination paradigms, which assess the subjective effects of drugs in animals. [, , , , ] Its distinct discriminative stimulus effects, often shared with phencyclidine (PCP), have provided insights into the neurochemical substrates underlying psychotomimetic effects.
Future Directions
  • Further Elucidating Sigma Receptor Signaling Pathways: While (+)-Cyclazocine has helped unravel some of the signaling pathways associated with sigma receptor activation, further research is needed to fully understand its downstream effects on cellular processes and neurotransmission. []
  • Developing Novel Sigma Receptor Ligands: (+)-Cyclazocine serves as a valuable template for designing novel sigma receptor ligands with improved selectivity and potency. [, ] Continued research in this area could lead to the development of new therapeutic agents targeting specific sigma receptor subtypes for the treatment of various neurological and psychiatric disorders.
  • Exploring the Therapeutic Potential of (+)-Cyclazocine: While (+)-Cyclazocine’s psychotomimetic effects have limited its clinical use, its potential neuroprotective and antitumor properties warrant further investigation. [, ] Future research could focus on developing (+)-Cyclazocine analogs with reduced psychotomimetic liability and enhanced therapeutic benefits.

(-)-Cyclazocine

Compound Description: (-)-Cyclazocine is the levo-enantiomer of (+)-cyclazocine. It is a mixed action opioid with activity at mu, kappa, and PCP (phencyclidine) receptors. [] Research suggests its depressant effects on cerebellar Purkinje neurons are mediated through both PCP and kappa opioid receptors. [] This contrasts with (+)-cyclazocine, which primarily acts on PCP receptors in these neurons. [] (-)-Cyclazocine displays antitussive effects and, unlike (+)-cyclazocine, shows antagonistic activity against the analgesic effects of morphine and codeine. [] In drug discrimination studies, (-)-cyclazocine exhibits a more pronounced PCP-like profile in rhesus monkeys compared to its (+)-enantiomer. []

Naloxone

Compound Description: Naloxone is a mu-opioid receptor antagonist. [, ] It is used to reverse the effects of opioids, particularly in overdose situations. [] Naloxone effectively blocks the effects of morphine, [] but it does not block or reverse the antitussive effects of codeine. [] It can precipitate withdrawal symptoms in opioid-dependent individuals. [, ] In drug discrimination studies, naloxone did not antagonize the PCP-like discriminative stimulus effects of cyclazocine and other narcotic derivatives. []

Relevance: Naloxone serves as a pharmacological tool in research to dissect the involvement of opioid receptors in the actions of (+)-cyclazocine. For instance, naloxone's ability to block the effects of (+)-cyclazocine suggests the involvement of mu opioid receptors. [, ] Furthermore, it helps to differentiate between the actions of (+)-cyclazocine and those of drugs that are not primarily mediated by mu opioid receptors.

Relevance: Phencyclidine's relevance to (+)-cyclazocine lies in their shared ability to produce some similar behavioral effects, suggesting an overlap in their pharmacological profiles. [, ] Studies have shown that (+)-cyclazocine can substitute for PCP in drug discrimination paradigms, indicating that it produces some PCP-like subjective effects. [, ] This shared activity profile is attributed, in part, to their interaction with the sigma receptor. [, ]

(+)-N-Allylnormetazocine ((+)-NANM or (+)-SKF 10,047)

Compound Description: (+)-N-Allylnormetazocine, also known as (+)-NANM or (+)-SKF 10,047, is a sigma receptor agonist. [, ] It is the (+)-enantiomer of N-allylnormetazocine. It exhibits psychotomimetic effects and has been implicated in mania. []

Relevance: (+)-N-Allylnormetazocine is structurally similar to (+)-cyclazocine and shares its affinity for the sigma receptor. [, ] Comparisons of their binding affinities and pharmacological profiles help researchers understand the structure-activity relationships of sigma receptor ligands and their potential therapeutic applications.

(+)-Pentazocine

Compound Description: (+)-Pentazocine is the (+)-enantiomer of pentazocine, a synthetic opioid analgesic. [] It is known for its higher affinity for sigma receptors compared to mu-opioid receptors. []

Relevance: (+)-Pentazocine is structurally related to (+)-cyclazocine and exhibits a similar binding profile at sigma receptors. [, ] It is often used as a standard or reference compound in research investigating sigma receptor pharmacology. The comparative study of both compounds allows researchers to understand their structure-activity relationships and their roles in mediating various pharmacological effects.

Properties

CAS Number

7313-87-3

Product Name

(+)-Cyclazocine

IUPAC Name

(1S,9S,13S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m1/s1

InChI Key

YQYVFVRQLZMJKJ-UUWFMWQGSA-N

SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O

Synonyms

(2S,6S,11S)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol; (+)-Cyclazocine; (+)-cis-Cyclazocine; (+)-α-Cyclazocine; MCV 4511; NIH 10449; d-Cyclazocine;_x000B_

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.